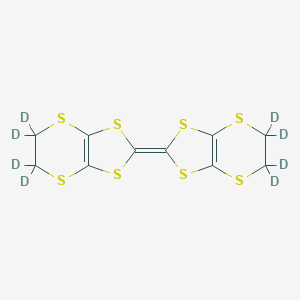

Bis(ethylenedithio)tetrathiafulvalene-d8

Description

Contextualizing Bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) in Advanced Functional Materials Research

Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is a sulfur-rich organic molecule that serves as an electron donor in the formation of charge-transfer salts. researchgate.netaps.org These salts are composed of layers of BEDT-TTF molecules alternating with layers of acceptor anions. researchgate.netresearchgate.net This layered crystal structure gives rise to quasi-two-dimensional electronic properties, which are fundamental to the exotic behaviors observed in these materials, including metallic conductivity, charge ordering, and superconductivity at low temperatures. researchgate.netresearchgate.netaps.org

The versatility of BEDT-TTF lies in its ability to form a wide variety of crystalline phases (polymorphs) with different arrangements of the donor molecules and various anions. ias.ac.inrsc.orgrsc.orgaps.org These structural variations, often denoted by Greek letters such as α, β, κ, and θ, lead to a rich diversity of electronic ground states. aps.orgaps.org For instance, salts of the κ-(BEDT-TTF)2X family, where X is a monovalent anion, are among the most extensively studied organic superconductors, exhibiting transition temperatures (Tc) above 10 K. arxiv.orgmdpi.com The ability to tune these electronic properties through chemical modifications, such as changing the anion or applying external pressure, makes BEDT-TTF-based materials a fertile ground for fundamental research in condensed matter physics and materials chemistry. arxiv.orgaps.org

Rationale and Implications of Deuteration in Bis(ethylenedithio)tetrathiafulvalene Systems

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique in the study of condensed matter systems. bhcollege.ac.inquora.comwikipedia.org In the context of BEDT-TTF, replacing the eight hydrogen atoms on the terminal ethylene (B1197577) groups with deuterium to form BEDT-TTF-d8 introduces subtle yet significant changes to the molecule's properties. mdpi.comscbt.com

The primary effect of deuteration is an increase in the mass of the molecule without altering its electronic structure. This change in mass directly influences the vibrational modes (phonons) of the crystal lattice. bhcollege.ac.in According to the Bardeen-Cooper-Schrieffer (BCS) theory of conventional superconductivity, the superconducting transition temperature (Tc) is inversely proportional to the square root of the isotopic mass. bhcollege.ac.inquora.com This phenomenon, known as the isotope effect, provides strong evidence for the involvement of electron-phonon coupling in the pairing of electrons to form Cooper pairs, the hallmark of superconductivity. bhcollege.ac.inaps.org

Studying the isotope effect in BEDT-TTF-d8 based superconductors allows researchers to elucidate the role of specific molecular vibrations in mediating the superconducting pairing. elsevierpure.com For example, differences in the frequency shifts of certain intramolecular vibrational modes upon deuteration between different superconducting salts can indicate variations in the electron-molecular vibration coupling. elsevierpure.com

Furthermore, deuteration can induce changes in the crystal packing and intermolecular interactions due to the slightly different vibrational amplitudes and zero-point energies of the C-D bonds compared to C-H bonds. These subtle structural modifications can act as a "chemical pressure," effectively tuning the electronic bandwidth and the strength of electron correlations within the material. researchgate.net This can lead to dramatic changes in the electronic phase diagram, sometimes stabilizing an insulating state over a superconducting one, or vice versa, depending on the specific salt and its position relative to a phase boundary. mdpi.com

Overview of Key Research Avenues for Bis(ethylenedithio)tetrathiafulvalene-d8

The unique properties of BEDT-TTF-d8 have opened up several important avenues of research:

Isotope Effect Studies: A primary application of BEDT-TTF-d8 is in investigating the isotope effect on the superconducting transition temperature. By comparing the Tc of a deuterated salt with its hydrogenated counterpart, researchers can quantify the strength of the electron-phonon interaction and test the applicability of BCS and other theories of superconductivity. mdpi.comelsevierpure.com For instance, in the well-studied κ-(BEDT-TTF)2Cu[N(CN)2]Br system, deuteration leads to a suppression of superconductivity, highlighting the delicate balance of interactions in these materials. mdpi.com

Tuning Electronic Ground States: The "chemical pressure" effect of deuteration provides a fine-tuning knob for exploring the phase diagrams of BEDT-TTF salts. researchgate.net In systems that lie close to a metal-insulator or superconductor-insulator phase boundary, the subtle structural changes induced by deuteration can be sufficient to push the material from one ground state to another. mdpi.com For example, while κ-(BEDT-TTF)2Cu[N(CN)2]Br is a superconductor, its deuterated analogue can exhibit insulating behavior under certain conditions. mdpi.com

Spectroscopic Investigations: Spectroscopic techniques such as infrared reflectivity and electron spin resonance (ESR) are employed to study the effects of deuteration on the vibrational and magnetic properties of these materials. aps.orgelsevierpure.com Infrared spectroscopy can directly probe the changes in molecular vibrational modes, providing insights into electron-molecular vibration coupling. elsevierpure.com ESR studies, on the other hand, can reveal information about the magnetic ground state and spin correlations, which are often intertwined with the electronic properties in these strongly correlated systems. aps.org

Structural Analysis: Detailed crystallographic studies of BEDT-TTF-d8 salts are crucial for understanding the precise structural changes induced by deuteration. usm.my These studies help to correlate the observed changes in physical properties with modifications in the crystal packing, intermolecular distances, and molecular conformations.

Data Tables

Table 1: Properties of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its Deuterated Analogue

| Property | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | This compound (BEDT-TTF-d8) |

| Chemical Formula | C₁₀H₈S₈ nih.govsigmaaldrich.com | C₁₀D₈S₈ scbt.com |

| Molar Mass | 384.7 g/mol nih.gov | 392.70 g/mol scbt.com |

| CAS Number | 66946-48-3 nih.govsigmaaldrich.com | 101751-48-8 scbt.com |

Table 2: Superconducting Transition Temperatures (Tc) of Selected κ-(BEDT-TTF)₂X Salts and their Deuterated Analogues

| Compound | Superconducting Transition Temperature (Tc) |

| κ-(BEDT-TTF)₂Cu(NCS)₂ | 10.4 K mdpi.com |

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | 11.6 K mdpi.com |

| Deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Can be insulating or superconducting at ~10 K depending on cooling rate mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCVNLYDXCIBG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539817 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101751-48-8 | |

| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Single Crystal Growth of Bis Ethylenedithio Tetrathiafulvalene D8 Salts

Strategies for Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981) Precursor Synthesis

The synthesis of Bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8) hinges on the preparation of a key deuterated precursor, 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b] orgsyn.orgwhiterose.ac.ukdithiin-d8. This is achieved by adapting established synthetic routes for the non-deuterated analogue, starting with commercially available deuterated starting materials.

A viable synthetic pathway commences with 1,2-ethanedithiol-d4. The synthesis involves a multi-step process that can be summarized as follows:

Synthesis of 2-Oxo-1,4-dithiane-d4: 1,2-Ethanedithiol-d4 is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield 2-oxo-1,4-dithiane-d4.

Chlorination: The resulting 2-oxo-1,4-dithiane-d4 is then chlorinated to produce 3-chloro-2-oxo-1,4-dithiane-d4.

Formation of the Thiocarbonylthio Intermediate: The chlorinated product is reacted with a thiocarbonylthio-containing reagent to form an intermediate, 2-oxo-3-(alkoxythiocarbonylthio)-1,4-dithiane-d4.

Cyclization to 2-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b] orgsyn.orgwhiterose.ac.ukdithiin-d8: This intermediate undergoes an acid-catalyzed cyclization to yield the desired deuterated precursor, 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b] orgsyn.orgwhiterose.ac.ukdithiin-d8.

Coupling to this compound: Finally, the deuterated precursor is subjected to a coupling reaction, typically using a phosphite reagent, to afford the target molecule, this compound.

Each step requires careful control of reaction conditions, including temperature, reaction time, and purification methods, to ensure high yields and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying the successful deuteration and structural integrity of the intermediates and the final BEDT-TTF-d8 molecule.

Optimized Electrochemical Crystallization Techniques for High-Quality this compound Charge-Transfer Salts

The growth of high-quality single crystals of BEDT-TTF-d8 charge-transfer salts is paramount for the accurate measurement of their physical properties. Electrochemical crystallization is the most effective method for obtaining such crystals. This technique involves the slow oxidation of the BEDT-TTF-d8 donor molecule in the presence of a supporting electrolyte containing the desired counter-anion.

The quality of the resulting crystals is highly sensitive to several experimental parameters that must be meticulously optimized. These parameters include:

Solvent System: The choice of solvent is crucial as it affects the solubility of both the donor and the electrolyte, as well as the crystal growth kinetics. Common solvents include 1,1,2-trichloroethane, dichloromethane, and tetrahydrofuran.

Electrolyte Concentration: The concentration of the supporting electrolyte influences the conductivity of the solution and the rate of crystal growth.

Current Density: A low and constant current density is typically applied to ensure slow and controlled crystal growth, which is essential for obtaining large, well-formed crystals with minimal defects.

Temperature: Temperature control is critical as it affects the solubility of the components and the kinetics of the crystallization process. A stable and optimized temperature is maintained throughout the growth period.

Electrode Configuration: The type and geometry of the electrodes (typically platinum) can influence the nucleation and growth of the crystals.

A typical electrochemical crystallization setup consists of an H-shaped cell with two compartments separated by a porous frit. The BEDT-TTF-d8 donor is placed in the anode compartment, while the supporting electrolyte containing the counter-anion is placed in both compartments. A constant current is then applied between the platinum electrodes.

For the growth of κ-(BEDT-TTF-d8)₂Cu[N(CN)₂]Br, a well-studied organic superconductor, specific conditions have been found to yield high-quality single crystals. These conditions are summarized in the table below.

| Parameter | Optimized Condition |

| Solvent | 1,1,2-Trichloroethane |

| Supporting Electrolyte | A mixture of CuBr and K[N(CN)₂] with a crown ether |

| Donor Concentration | Saturated solution of BEDT-TTF-d8 |

| Current Density | 0.1 - 1.0 μA/cm² |

| Temperature | 20 - 25 °C |

| Growth Time | Several weeks |

Subtle variations in these parameters can lead to different crystal polymorphs with distinct physical properties, highlighting the importance of precise control over the crystallization environment.

Control of Crystal Morphology and Size for Deuterated Bis(ethylenedithio)tetrathiafulvalene Compounds

The morphology and size of single crystals are critical factors that can significantly impact the measurement of their anisotropic physical properties. For deuterated BEDT-TTF compounds, controlling these aspects is essential for obtaining reliable and reproducible data. The crystal habit is influenced by both the internal crystal structure and the external growth conditions.

Several strategies can be employed to control the crystal morphology and size during the electrochemical crystallization process:

Solvent and Additives: The choice of solvent can have a profound effect on the crystal habit. Solvents that interact differently with specific crystal faces can promote or inhibit growth in certain directions, leading to changes in the crystal shape. The addition of small amounts of co-solvents or specific additives can also be used to modify the crystal morphology.

Temperature Profile: A carefully controlled temperature gradient or a slow cooling profile can be used to influence the nucleation density and the subsequent growth rate of the crystals, thereby affecting their final size.

Current Density Modulation: Varying the applied current density during the growth process can also be a tool to control crystal size. A higher initial current can promote nucleation, followed by a lower current to encourage slower, more uniform growth.

Seed Crystals: The introduction of small, pre-existing seed crystals can provide nucleation sites and promote the growth of larger, more uniform crystals.

The table below summarizes the influence of key parameters on crystal morphology and size.

| Parameter | Effect on Morphology and Size |

| Solvent Polarity | Can alter the relative growth rates of different crystal faces, leading to changes in aspect ratio (e.g., from plates to needles). |

| Temperature | Higher temperatures generally lead to fewer, larger crystals due to increased solubility and slower nucleation rates. |

| Current Density | Lower current densities favor the growth of larger, higher-quality crystals by allowing for slower, more ordered molecular assembly. |

| Additives | Can selectively adsorb to certain crystal faces, inhibiting their growth and modifying the overall crystal habit. |

Deuterium (B1214612) substitution itself can have a subtle influence on intermolecular interactions, such as hydrogen bonding, which can in turn affect the crystal packing and morphology. Therefore, the optimal conditions for controlling the crystal habit of deuterated BEDT-TTF salts may differ slightly from their non-deuterated counterparts, necessitating a careful and systematic optimization of the growth parameters.

Crystallographic and Supramolecular Architecture of Bis Ethylenedithio Tetrathiafulvalene D8 Charge Transfer Salts

High-Resolution X-ray Diffraction Analysis of Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981) Salts

Studies employing high-resolution X-ray diffraction have enabled the accurate determination of the crystal structures of various BEDT-TTF-d8 salts. anl.govresearchgate.netnih.gov This level of precision is essential for identifying the subtle structural modifications that arise from deuteration. The data obtained from these analyses, such as unit cell parameters and atomic coordinates, form the foundation for more complex analyses of crystal packing and intermolecular interactions.

The high resolution of the diffraction data allows for the detailed characterization of various crystallographic features, including the identification of different phases, the quantification of phase purity, and the analysis of crystallite size and strain. researchgate.netmdpi.com In the context of BEDT-TTF-d8 salts, this can be particularly insightful for understanding the influence of synthetic conditions on the final crystal quality and, consequently, on the material's physical properties.

Table 1: Representative Crystallographic Data for a BEDT-TTF-based Salt

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈S₈ |

| Molecular Weight | 384.69 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 11.832 |

| b (Å) | 33.961 |

| c (Å) | 4.965 |

Note: This table presents generalized data for a representative BEDT-TTF salt to illustrate the type of information obtained from X-ray diffraction. Specific values for d8-salts will vary depending on the counter-anion.

Anion-Dependent Crystal Packing Motifs and Layered Structures in Bis(ethylenedithio)tetrathiafulvalene-d8 Systems

The crystal packing in BEDT-TTF-d8 salts is highly dependent on the nature of the counter-anion. These anions, which can range from simple halides to complex inorganic or organic molecules, play a critical role in directing the self-assembly of the BEDT-TTF-d8 molecules into specific packing motifs. The resulting layered structures are a hallmark of this class of materials and are directly responsible for their often anisotropic electronic properties.

Different anions can lead to a variety of packing arrangements, such as the α, β, κ, and θ phases, each characterized by a unique two-dimensional arrangement of the BEDT-TTF-d8 molecules within the conducting layers. For instance, the κ-phase salts, known for their superconducting properties, feature a dimeric arrangement of the donor molecules. The specific packing motif is a result of a delicate balance of intermolecular interactions, including hydrogen bonding and short S···S contacts, which are influenced by the size, shape, and charge of the anion.

The layered structure of these salts consists of alternating layers of the organic BEDT-TTF-d8 cations and the inorganic or organic anions. The electronic conduction primarily occurs within the donor layers, while the anion layers serve to isolate these conducting sheets and to control the charge transfer and bandwidth of the material. The flexibility in the choice of anions allows for a systematic tuning of the crystal structure and, consequently, the physical properties of the BEDT-TTF-d8 salts.

Intermolecular Interactions and Hydrogen Bonding Networks in Deuterated Bis(ethylenedithio)tetrathiafulvalene Assemblies

Besides hydrogen/deuterium (B1214612) bonding, other non-covalent interactions, such as short S···S contacts between neighboring BEDT-TTF-d8 molecules, play a significant role in the formation of the conducting pathways. The network of these intermolecular interactions creates a complex supramolecular architecture that is ultimately responsible for the unique electronic and magnetic properties of these materials. The substitution of protium (B1232500) with deuterium can subtly alter the strength of these interactions, leading to observable changes in the crystal structure and physical properties. nih.gov

Conformational Analysis of Deuterated Ethylene (B1197577) Groups and Their Influence on Crystal Structures

High-resolution X-ray diffraction studies allow for the precise determination of the positions of the deuterium atoms, enabling a detailed conformational analysis of the ethylene groups. This analysis reveals whether the two ethylene groups in a single BEDT-TTF-d8 molecule adopt the same or different conformations, and how this is influenced by the surrounding crystalline environment, including the interactions with the counter-anions.

The choice between the eclipsed and staggered conformations is often a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. In some structures, the ethylene groups may be disordered, indicating that they can dynamically fluctuate between different conformations. This conformational flexibility, and the influence of deuteration upon it, is a critical factor in understanding the structure-property relationships in this important class of organic conductors.

Electronic Structure and Charge Transport Mechanisms in Bis Ethylenedithio Tetrathiafulvalene D8 Materials

Electronic Band Structure Calculations and Fermi Surface Properties of Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981) Salts

The electronic properties of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF-d8) salts are intrinsically linked to their unique layered crystal structures. The arrangement of the BEDT-TTF-d8 molecules into two-dimensional conducting layers, separated by anion layers, gives rise to a highly anisotropic electronic system. ims.ac.jp Band structure calculations, typically performed using the extended Hückel tight-binding method, are crucial for understanding the conductivity and other electronic phenomena observed in these materials. mdpi.commdpi.com

The Fermi surface of these materials, which represents the collection of electron momenta at the Fermi energy, is often quasi-two-dimensional. mdpi.comrsc.org For instance, in the κ-phase salts, the Fermi surface can consist of both a quasi-one-dimensional sheet and a two-dimensional, lens-like pocket. ims.ac.jp In some cases, such as in β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃, the Fermi surface has been found to comprise two small pockets: a deformed square hole pocket and an elliptic electron pocket of equal area, indicating a compensated metal. mdpi.com The specific topology of the Fermi surface is highly sensitive to the arrangement of the donor molecules and the nature of the counter-anion. mdpi.com For example, calculations for κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl show a characteristic Fermi surface that reflects its two-dimensional nature. researchgate.net

Deuteration, the substitution of hydrogen with deuterium (B1214612) in the terminal ethylene (B1197577) groups of the BEDT-TTF molecule, can subtly influence the crystal structure and, consequently, the electronic band structure and Fermi surface properties. These subtle structural modifications can alter the intermolecular overlap integrals, which are the basis for the tight-binding calculations, and can shift the balance between different electronic ground states. mdpi.com

Table 1: Calculated Fermi Surface Properties of Selected BEDT-TTF Salts

| Compound | Calculated Fermi Surface Features | Methodology | Reference |

|---|---|---|---|

| κ-(BEDT-TTF)₂Cu[N(CN)₂]Br | Quasi-1D and lens-like-2D Fermi surfaces | Tight-binding approximation | ims.ac.jp |

| β″-(BEDT-TTF)₂SF₅CH₂CF₂SO₃ | Deformed square hole pocket and elliptic electron pocket | Angular-dependent magnetoresistance oscillations and band-structure calculations | mdpi.com |

| α-(BETS)₂I₃ | Similar to α-(BEDT-TTF)₂I₃ with almost identical Fermi surfaces | Extended Hückel tight-binding | mdpi.com |

Electron Correlation Effects and Mott Physics in κ-(Bis(ethylenedithio)tetrathiafulvalene-d8)₂X Systems

The κ-phase salts of bis(ethylenedithio)tetrathiafulvalene, including their deuterated analogues, are renowned for being strongly correlated electron systems where electron-electron interactions play a dominant role in their electronic behavior. mdpi.comnih.gov These materials are often described as dimer-Mott insulators. ims.ac.jpnih.gov The strong dimerization of the BEDT-TTF molecules leads to an effective half-filled band, which is a prerequisite for Mott physics. ims.ac.jpmdpi.com

In the Mott-Hubbard model, the on-site Coulomb repulsion (U) between two electrons on the same molecule (or in this case, a dimer) can be larger than the bandwidth (W), which is related to the transfer integrals between neighboring dimers. When U is sufficiently large compared to W, the electrons become localized on the molecular sites to avoid the large energy cost of double occupancy, leading to an insulating state known as a Mott insulator. aps.org This is in contrast to a band insulator, where the insulating behavior arises from a fully filled energy band. mdpi.comnih.gov

The κ-(BEDT-TTF)₂X family of salts provides a platform to study the bandwidth-controlled Mott transition. mdpi.com By applying pressure or by chemical substitution of the anion X, it is possible to tune the ratio of U/W and drive the system from a Mott insulating state to a metallic, and often superconducting, state. ims.ac.jparxiv.org Deuteration of the BEDT-TTF molecule is a subtle way to modify these parameters. For instance, deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is located in the insulating region of the phase diagram but close to the boundary with the superconducting phase. mdpi.com

The interplay between the Mott transition and other phenomena like superconductivity and antiferromagnetism is a central theme in the study of these materials. arxiv.org Theoretical models often consider the Mott transition as analogous to a liquid-gas phase transition, described by an Ising-type order parameter. arxiv.org The strong electron correlations are also manifested in the magnetic properties of these salts, which often exhibit antiferromagnetic ordering in the insulating state. mdpi.com

Charge Localization and Delocalization Phenomena in this compound Compounds

Charge localization and delocalization are fundamental phenomena that dictate the conducting properties of BEDT-TTF-d8 compounds. In the metallic state, electrons are delocalized and can move freely throughout the crystal lattice, leading to high conductivity. duke.edu Conversely, in the insulating state, electrons are localized on specific molecules or dimers. nih.gov The transition between these states can be driven by various factors, including temperature, pressure, and subtle structural changes induced by deuteration. mdpi.comlibretexts.org

One important mechanism for charge localization in these materials is charge ordering, where the positive charges on the BEDT-TTF molecules arrange themselves in a regular pattern. nih.gov This phenomenon is particularly prevalent in quarter-filled systems with significant intersite Coulomb repulsion. nih.gov Charge ordering can lead to a charge-ordered insulating state and is often accompanied by a structural phase transition. nih.gov Vibrational spectroscopy, such as Raman and infrared spectroscopy, is a powerful tool to detect charge ordering, as certain vibrational modes are sensitive to the charge on the molecule. nih.govdntb.gov.ua

In dimerized systems like the κ-phase salts, the charge is typically delocalized within a dimer in the metallic state. The transition to a Mott insulating state represents a form of charge localization driven by strong on-site Coulomb repulsion, where each dimer is occupied by a single charge. mdpi.com

The degree of disorder within the crystal structure can also influence charge localization. For example, disorder in the anion layer can create a random potential that can lead to Anderson localization, a phenomenon where electrons become localized due to destructive interference of their wavefunctions. mdpi.com The interplay between Mott-Hubbard localization (due to electron-electron interactions) and Anderson localization (due to disorder) is a key area of research in these complex materials. mdpi.com

Mechanisms of Metal-Insulator Transitions in Deuterated Bis(ethylenedithio)tetrathiafulvalene Charge-Transfer Salts

Metal-insulator transitions (MITs) are a hallmark of the physics of deuterated BEDT-TTF charge-transfer salts and are characterized by a dramatic change in electrical resistivity, sometimes over many orders of magnitude. duke.eduosti.gov These transitions can be driven by changes in temperature, pressure, or through chemical modifications like deuteration. mdpi.comlibretexts.org

In the κ-phase salts, the MIT is often a Mott transition, driven by the competition between the on-site Coulomb repulsion U and the bandwidth W. mdpi.comosti.gov As temperature is lowered, thermal contraction can increase the U/W ratio, driving the system from a metallic state at high temperatures to a Mott insulating state at low temperatures. ims.ac.jp The nature of this transition can be first-order, exhibiting hysteresis, which is a characteristic feature of the Mott transition in these systems. aps.orgarxiv.org

Deuteration can have a significant impact on the MIT. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the crystal lattice parameters and intermolecular interactions. mdpi.com This "chemical pressure" effect can shift the position of a compound in the generic phase diagram. For example, while κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a superconductor, the deuterated version is an insulator at ambient pressure, indicating that deuteration pushes the system deeper into the Mott insulating phase. mdpi.com However, this insulating state can often be suppressed by applying physical pressure, revealing the underlying metallic and superconducting ground states. ims.ac.jp

Another mechanism for MITs in BEDT-TTF salts is charge ordering, as discussed in the previous section. nih.gov The transition to a charge-ordered state, where charges localize into a periodic pattern, can open a gap at the Fermi level and lead to insulating behavior. nih.gov In some cases, the MIT may involve a complex interplay of Mott physics, charge ordering, and structural changes. nih.gov

Table 2: Metal-Insulator Transition Temperatures in Selected BEDT-TTF Salts

| Compound | Transition Temperature (TMI) | Nature of Transition | Reference |

|---|---|---|---|

| α-(BEDT-TTF)₂I₃ | 135 K | Charge Ordering | mdpi.com |

| κ-(BEDT-TTF)₂Hg(SCN)₂Br | 80 K | Metal-Insulator Transition | osti.gov |

| β″-(BEDT-TTF)₂Hg(SCN)₂Cl | Crossover at 150 K, insulating below 55 K | Gradual dimerization | dntb.gov.ua |

Superconducting Properties of Bis Ethylenedithio Tetrathiafulvalene D8 Based Organic Superconductors

Discovery and Characterization of Superconductivity in Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981) Salts

The exploration of superconductivity in deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) salts has been a significant area of research in the field of organic superconductors. The substitution of hydrogen with deuterium (B1214612) in the terminal ethylene (B1197577) groups of the BEDT-TTF molecule has been shown to influence the superconducting properties of these materials.

One of the well-studied deuterated salts is κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br. Investigations into this compound revealed that it is situated in a critical region between a superconducting phase and an antiferromagnetic insulating phase. aps.org The superconducting transition temperature (Tc) for this salt is approximately 11.5 K, while the Néel temperature (TN) for the antiferromagnetic phase is around 14–15 K. aps.org The electronic state of this deuterated salt has been characterized through DC and AC susceptibility measurements, as well as 1/13C NMR measurements. aps.org

Another notable discovery is the new organic superconductor based on deuterated BEDT-TTF, κ-(d8-ET)4(HgBr2·Hg2Br6). journaldephysique.org The characterization of this salt and comparison with its hydrogenated counterpart have provided insights into the role of the anion and the effects of deuteration on the crystal structure and superconducting properties. journaldephysique.org

The cooling rate during experiments has been identified as a crucial parameter affecting the observed properties of these deuterated salts. For instance, rapid cooling of κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br can drive the system from a superconducting state to a magnetic state, highlighting the delicate balance between these competing ground states. aps.orgcambridge.org Careful transport and magnetic measurements on single crystals of deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br have been conducted to understand the anomaly observed around 80 K and its influence on the superconducting and magnetic transitions. scilit.com

The broader family of BEDT-TTF salts with various anions and guest molecules has also been a subject of extensive study, with many exhibiting superconductivity. nih.govrsc.orgnih.gov These studies provide a rich context for understanding the specific effects of deuteration. For example, the β′′-(BEDT-TTF)4[(A)M3+(C2O4)3]·guest family has produced a range of materials with different electronic properties, including superconductors. nih.govrsc.org

Influence of Deuteration on Superconducting Transition Temperature (Tc)

The substitution of hydrogen with deuterium in the ethylene end groups of the bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecule, creating bis(ethylenedithio)tetrathiafulvalene-d8 (BEDT-TTF-d8), has a discernible effect on the superconducting transition temperature (Tc) of its charge-transfer salts. A notable and somewhat counterintuitive phenomenon observed in several of these compounds is an "inverse isotope effect," where deuteration leads to an increase in Tc.

For instance, in the β'-phase superconductor β'-(ET)2SF5CH2CF2SO3, replacing the eight hydrogen atoms of the ET molecule with deuterium results in an increase of Tc from 4.34 ± 0.05 K to 4.61 ± 0.03 K. osti.gov This was the first demonstration of the inverse isotope effect in a β'-phase salt, a phenomenon previously observed in κ-phase salts. osti.gov A similar increase of approximately 0.25 K in Tc upon deuteration has been reported for three different molecular superconductors derived from the BEDT-TTF molecule. osti.gov

In contrast, early reports on κ-(BEDT-TTF)2Cu[N(CN)2]Br suggested a normal isotope effect, with Tc being depressed by as much as 0.9 K upon deuteration. cambridge.org However, subsequent investigations that carefully controlled the cooling rate revealed a more complex picture. These studies showed that the cooling rate significantly impacts not only the Tc but also the superconducting volume fraction for both deuterated and non-deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br. cambridge.org For the deuterated salt κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br, the superconducting transition temperature is around 11.5 K. aps.org

The underlying reason for the inverse isotope effect is thought to be related to subtle structural changes. The C-D bond is slightly shorter than the C-H bond, which can induce a "chemical pressure" effect. osti.gov This is significant because many of these organic superconductors exhibit a large, negative uniaxial pressure derivative of Tc. osti.gov Therefore, the slight contraction caused by deuteration can mimic the application of pressure, leading to an increase in the transition temperature.

The effect of deuteration is not limited to a simple shift in Tc. In κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br, deuteration places the system at a critical juncture between a superconducting state and an antiferromagnetic insulating state. aps.org This proximity to a magnetic phase highlights the intricate interplay between structural modifications, electronic correlations, and the resulting ground state of the material.

Table: Superconducting Transition Temperatures (Tc) of Hydrogenated and Deuterated BEDT-TTF Salts

| Compound | Tc (Hydrogenated) | Tc (Deuterated) | Isotope Effect |

|---|---|---|---|

| β'-(ET)2SF5CH2CF2SO3 | 4.34 ± 0.05 K | 4.61 ± 0.03 K | Inverse |

Note: The Tc of κ-(BEDT-TTF)2Cu[N(CN)2]Br is sensitive to cooling conditions.

Chemical Pressure Effects and Phase Diagram Modulation via Deuteration

Deuteration of the bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecule serves as a subtle yet effective tool for tuning the electronic properties of its charge-transfer salts, an effect often described in terms of "chemical pressure." This concept arises from the fact that the C-D bond is slightly shorter than the C-H bond, leading to a small contraction of the crystal lattice upon deuteration. This contraction can mimic the effect of applying external hydrostatic pressure, thereby modulating the phase diagram of these materials.

The family of κ-(BEDT-TTF)2X salts exhibits a rich phase diagram where superconducting, metallic, and insulating phases are in close competition. arxiv.org The electronic ground state is highly sensitive to the effective pressure, which can be tuned by changing the anion X or by applying external pressure. Deuteration provides a fine-tuning mechanism within this phase diagram. For instance, while κ-(BEDT-TTF)2Cu[N(CN)2]Br is a superconductor at ambient pressure with a Tc of about 11.6 K, its fully deuterated counterpart, κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br, is located very close to the boundary with an antiferromagnetic insulating phase. aps.orgmdpi.com In fact, under certain conditions, such as rapid cooling, the deuterated compound can be driven into an insulating state. aps.org

Partial deuteration offers an even more precise method for navigating the phase diagram. mdpi.com By synthesizing BEDT-TTF molecules with varying degrees of deuteration in the ethylene groups, it is possible to systematically shift the electronic structure. mdpi.com Studies on partially deuterated κ-(d aps.orgaps.org-BEDT-TTF)2Cu[N(CN)2]Br and κ-(d osti.govosti.gov-BEDT-TTF)2Cu[N(CN)2]Br, which are situated near the metal-insulator boundary, have been instrumental in this exploration. researchgate.net

Calorimetric measurements on these partially deuterated compounds have revealed that their lattice heat capacities are larger than that of the pristine compound below about 40 K. researchgate.net Furthermore, by applying magnetic fields, the normal-state electronic specific heat coefficient (γ) was determined for κ-(d osti.govosti.gov-BEDT-TTF)2Cu[N(CN)2]Br to be about 3.1 mJ K⁻² mol⁻¹. researchgate.net These thermodynamic investigations, combined with transport measurements, provide a detailed picture of how deuteration-induced chemical pressure modifies the electronic correlations and the stability of the superconducting phase. The ability to systematically vary the electronic properties through partial deuteration has been crucial for studying the evolution of the electronic state as the Mott insulating phase is approached. researchgate.net

Anisotropy and Dimensionality of Superconductivity in Deuterated Bis(ethylenedithio)tetrathiafulvalene Systems

The superconducting properties of deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) based organic superconductors are characterized by a high degree of anisotropy, a direct consequence of their layered crystal structure. These materials consist of conducting layers of BEDT-TTF molecules separated by insulating anion layers, leading to electronic properties that are significantly different for currents flowing parallel and perpendicular to these layers.

The dimensionality of the superconductivity in these systems is a key area of investigation. While they are often described as quasi-two-dimensional (Q2D) metals, the extent of the two-dimensionality can be influenced by factors such as the specific anion and deuteration. Theoretical models based on tight-binding calculations and density functional theory for related systems indicate a three-dimensional superconducting state with an anisotropic electronic structure. arxiv.org

In κ-(BEDT-TTF)2Cu[N(CN)2]Br, the anisotropy is strongly temperature-dependent. arxiv.org Near the superconducting transition temperature (Tc), the anisotropy is quite large, consistent with a 2D model. arxiv.org However, at lower temperatures, the anisotropy decreases. arxiv.org This temperature dependence is thought to be due to a crossover from an orbital depairing mechanism at higher temperatures to a paramagnetic depairing mechanism at lower temperatures and higher magnetic fields. arxiv.org

Torque magnetometry studies on related non-deuterated BEDT-TTF salts, such as κ-(BEDT-TTF)2Cu(NCS)2, have revealed an extremely high superconducting effective-mass anisotropy. aps.org While these measurements were on the hydrogenated compound, they provide a baseline for understanding the inherent anisotropy in this family of materials. The structure of the conducting layers, with BEDT-TTF molecules arranged in dimers on an anisotropic triangular lattice, is the microscopic origin of this electronic anisotropy. researchgate.net

The study of anisotropy is crucial for understanding the fundamental nature of superconductivity in these materials. For instance, in β″-(BEDT-TTF)2SF5CH2CF2SO3, transport measurements of interlayer magnetoresistance have been used to probe the anisotropic nature of the superconducting state. pdx.edu The large separation between conducting layers in some of these salts makes them ideal systems for studying Q2D superconductivity. nsf.gov

Critical Current Density and Vortex Pinning Strength in κ-(this compound)2Cu[N(CN)2]Br

The critical current density (Jc) and vortex pinning strength are crucial parameters that dictate the potential for practical applications of superconductors. In the deuterated organic superconductor κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br, these properties are significantly influenced by the material's thermal history, particularly the rate at which it is cooled through an order-disorder transformation temperature around 80 K.

Systematic studies have been conducted on both the hydrogenated (κ-H8-Br) and deuterated (κ-D8-Br) versions of κ-(BEDT-TTF)2Cu[N(CN)2]Br to understand the effect of cooling rates on Jc and the pinning strength (Fp). researchgate.net By analyzing the magnetic hysteresis loops using Bean's model, researchers have been able to estimate the critical current density. researchgate.net The results indicate that the cooling rate has a dramatic effect on Jc, the superconducting transition temperature (Tc), and Fp. researchgate.net This effect is particularly pronounced in the deuterated compound. researchgate.net

The origin of this sensitivity to the cooling rate lies in the disorder of the ethylene groups in the BEDT-TTF molecule. At room temperature, these groups are disordered, but they become ordered at low temperatures. The rate of cooling through the glass transition temperature near 80 K determines the degree of disorder that is "frozen in," which in turn affects the superconducting properties.

Vortex pinning, the mechanism by which quantized magnetic flux lines (vortices) are trapped within the superconductor, is essential for achieving high critical currents. Magnetization studies on single crystals of the non-deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br with the magnetic field applied perpendicular to the conducting planes have shown anomalous field and temperature dependence of vortex pinning. iaea.org At high temperatures, the magnetization decays with an increasing field following a power-law dependence. iaea.org At low temperatures, the behavior is different, suggesting a change in the pinning mechanism. iaea.org As temperature increases, the depinning of vortices is controlled by thermal activation. researchgate.net

Further investigations into the vortex dynamics in κ-(BEDT-TTF)2Cu[N(CN)2]Br have provided evidence for field-induced magnetic order and unconventional superconductivity. aps.org These studies highlight the complex interplay between superconductivity, magnetism, and structural disorder in this family of organic superconductors.

Unconventional Pairing Mechanisms and Isotope Effects in Deuterated Bis(ethylenedithio)tetrathiafulvalene Superconductors

The nature of the pairing mechanism in deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) superconductors is a subject of intense research, with significant evidence pointing towards an unconventional, non-phononic origin. The investigation of isotope effects, where hydrogen is replaced by its heavier isotope deuterium, is a classical tool to probe the role of phonons in superconductivity. In conventional BCS (Bardeen-Cooper-Schrieffer) theory, a heavier isotope mass should lead to a lower superconducting transition temperature (Tc), known as the normal isotope effect.

However, many BEDT-TTF-based superconductors, including deuterated ones, exhibit an "inverse isotope effect," where Tc increases upon deuteration. osti.gov This observation strongly suggests that the electron-phonon interaction is not the primary driver of Cooper pairing in these materials. Instead, it is believed that electronic correlations and spin fluctuations play a crucial role. The κ-(BEDT-TTF)2X family of salts is considered a model system for studying strongly correlated electrons on a frustrated lattice. arxiv.org These materials are often described by the Hubbard model on an anisotropic triangular lattice, where the on-site Coulomb repulsion is significant. arxiv.orgresearchgate.net

The proximity of the superconducting phase to an antiferromagnetic insulating phase in the phase diagram of materials like κ-(BEDT-TTF-d8)2Cu[N(CN)2]Br further supports the idea of a magnetically mediated pairing mechanism. aps.orgarxiv.org In this scenario, spin fluctuations, which are enhanced near a magnetic instability, could provide the attractive interaction needed for the formation of Cooper pairs.

Recent studies on κ-(BEDT-TTF)2Cu[N(CN)2]Br have also suggested the possibility of two-band superconductivity. arxiv.org The temperature dependence of the lower critical field (Hc1) shows a concave shape that cannot be explained by a single s-wave or d-wave gap. arxiv.org However, a two-gap model, combining an s-wave and a d-wave component, provides a good fit to the experimental data, pointing towards an unconventional pairing state. arxiv.org

Control of Two-Dimensional Superconductivity via Photoinduced Doping in Deuterated Bis(ethylenedithio)tetrathiafulvalene Mott Insulators

A fascinating avenue of research in the field of organic superconductors involves the manipulation of their electronic states using light. Specifically, photoinduced doping has emerged as a powerful technique to control two-dimensional superconductivity in deuterated bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) based Mott insulators.

A Mott insulator is a material that should be a conductor based on conventional band theory but is an insulator due to strong electron-electron correlations. youtube.com Certain BEDT-TTF salts, including some deuterated variants, fall into this category under specific conditions. For example, κ-(BEDT-TTF)2Cu[N(CN)2]Cl is a Mott insulator at ambient pressure, and deuterated κ-(BEDT-TTF)2Cu[N(CN)2]Br also exhibits insulating behavior. mdpi.com

The transition from a Mott insulator to a superconductor can be achieved by applying pressure or by chemical doping. youtube.com More recently, it has been shown that electrostatic doping using a field-effect transistor (FET) architecture can induce superconductivity in a Mott insulating crystal of κ-(BEDT-TTF)2Cu[N(CN)2]Br. ims.ac.jp In these Mott-FET devices, applying a gate voltage introduces charge carriers into the material, which can lead to a percolative superconducting transition. ims.ac.jp

Photoinduced doping offers a non-contact, ultrafast way to achieve a similar transition. By exciting the material with photons of appropriate energy, it is possible to generate mobile charge carriers (electrons and holes), effectively "doping" the Mott insulator. This can transiently switch the material from an insulating to a metallic or even a superconducting state.

While direct experimental results on photoinduced superconductivity specifically in deuterated BEDT-TTF Mott insulators are emerging, the principles are well-established in related systems. The ability to control the electronic phase with light opens up possibilities for developing novel optical switches and other advanced electronic devices based on these organic materials. The insights gained from such studies are also crucial for understanding the fundamental physics of the Mott transition and its relationship to high-temperature superconductivity. youtube.com

Magnetism and Spin Order in Bis Ethylenedithio Tetrathiafulvalene D8 Charge Transfer Salts

Antiferromagnetic Ground States in Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981) Systems

Charge-transfer salts of d8-BEDT-TTF often exhibit an antiferromagnetic (AFM) ground state. A prime example is κ-(d8-BEDT-TTF)₂Cu[N(CN)₂]Br, which is considered a key material situated very close to the Mott boundary at ambient pressure. aps.org This compound can be driven into an antiferromagnetic insulating (AFI) phase with a Néel temperature (T_N) of 14-15 K. aps.org The electronic state of this material is critically balanced between a superconducting phase and this magnetic insulator phase. aps.org

The transition to the AFM state is sensitive to external conditions. For instance, in deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, rapid cooling through 80 K can drive the system from a potential superconducting state into the magnetic phase. aps.orgmiami.edu This sensitivity is linked to subtle structural changes, such as the degree of disorder, which can tip the balance between localized magnetic moments and itinerant superconducting electrons. aps.org The ground state is that of a Mott insulator with a distinct charge gap, which is supported by the absence of an electronic density of states at the Fermi energy. mdpi.com In many bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) based salts, the organic radicals exhibit strong antiferromagnetic interactions between them. mdpi.com

Determination of Spin Structures and Interlayer Interactions in κ-(Bis(ethylenedithio)tetrathiafulvalene-d8)₂X

The spin structure in the antiferromagnetic phase of κ-(d8-BEDT-TTF)₂Cu[N(CN)₂]Br has been a subject of detailed investigation. Through thorough macroscopic magnetization measurements, it has been determined that the magnetic easy axis is the crystallographic c-axis. aps.org Furthermore, a weak ferromagnetic moment, resulting from canted antiferromagnetism, is observed parallel to the a-axis. aps.org This spin configuration is notably different from its non-deuterated (h8) counterpart, κ-(h8-BEDT-TTF)₂Cu[N(CN)₂]Cl.

Field-Induced Spin Reorientation Transitions in Deuterated Bis(ethylenedithio)tetrathiafulvalene Antiferromagnets

When subjected to an external magnetic field, deuterated BEDT-TTF antiferromagnets can undergo spin reorientation transitions. In κ-(d8-BEDT-TTF)₂Cu[N(CN)₂]Br, isothermal magnetization measurements reveal steplike behavior when the magnetic field is applied parallel to the crystallographic axes, indicative of such transitions. aps.org

Below is a table summarizing the contrasting magnetic properties between the deuterated and non-deuterated compounds mentioned.

| Property | κ-(d8-BEDT-TTF)₂Cu[N(CN)₂]Br | κ-(h8-BEDT-TTF)₂Cu[N(CN)₂]Cl |

| Magnetic Easy Axis | c-axis | b-axis |

| Canted Moment Direction | a-axis | c-axis |

| Field Axis for Spin-Reverse Transition | b-axis | a-axis |

| Data sourced from detailed magnetization studies. aps.org |

Interplay between Magnetic Order and Superconductivity in Deuterated Bis(ethylenedithio)tetrathiafulvalene Materials

The κ-type BEDT-TTF salts, including the deuterated variants, are renowned for a phase diagram where antiferromagnetism and superconductivity are competing ground states. arxiv.org Deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br lies at a critical point on the border between an antiferromagnetic insulator and a superconductor. aps.org Depending on thermal treatment, the same compound can exhibit either bulk superconductivity with a transition temperature (T_c) of around 11.5 K or antiferromagnetism with a Néel temperature (T_N) of approximately 14-15 K. aps.org

Slow cooling allows the system to settle into a superconducting state with a T_c of about 10 K. mdpi.com Conversely, rapid cooling freezes in molecular disorder, which suppresses superconductivity and promotes the antiferromagnetic insulating state. aps.orgmiami.edu This behavior underscores the close energy scales of the two phases and the crucial role of subtle structural parameters, which can be influenced by deuteration and cooling rates, in determining the ground state. miami.edumdpi.com The phase diagram of these materials is often represented as a function of pressure or chemical composition, which effectively tunes the ratio of bandwidth to electronic correlation, pushing the system from a Mott insulator (favoring antiferromagnetism) towards a metallic and superconducting state. arxiv.orgresearchgate.net This proximity and competition between ordered magnetism and unconventional superconductivity is a hallmark of strongly correlated electron systems. arxiv.org

Advanced Spectroscopic Characterization of Bis Ethylenedithio Tetrathiafulvalene D8 and Its Salts

Vibrational Spectroscopy (Raman and Infrared) for Charge Sensitive Modes and Electron-Molecular Vibration Coupling in Deuterated Bis(ethylenedithio)tetrathiafulvalene (B1211981)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for investigating the electronic structure of BEDT-TTF-based molecular conductors. researchgate.net Certain vibrational modes, known as charge-sensitive modes, exhibit frequency shifts that are dependent on the degree of charge transfer, or the valence of the molecule. researchgate.net This phenomenon allows for a direct probe of the charge distribution within the crystal lattice.

In the context of BEDT-TTF and its deuterated analogue, BEDT-TTF-d8, the C=C stretching modes are particularly important. Specifically, the ν₂ (in-phase) and ν₂₇ (out-of-phase) stretching modes of the five-membered rings have been extensively studied. nih.gov A linear relationship has been established between the frequency of these modes and the charge (ρ) on the molecule. For the flat BEDT-TTF molecule, these relationships are:

ν₂(ρ) = 1447 + 120(1 - ρ) cm⁻¹ nih.gov

ν₂₇(ρ) = 1398 + 140(1 - ρ) cm⁻¹ nih.gov

The deuteration in BEDT-TTF-d8 primarily affects the C-H bonds, leading to shifts in the vibrational frequencies of modes involving these atoms. The assignment of fundamental vibrations for both BEDT-TTF and BEDT-TTF-d8 has been a subject of detailed studies, providing a basis for understanding the more complex spectra of their charge-transfer salts. arxiv.org

The coupling between the electronic states and molecular vibrations, known as electron-molecular vibration (EMV) coupling, is a critical factor in the physical properties of these materials, including superconductivity. icm.edu.pl Vibrational spectroscopy can provide insights into the strength of this coupling. The analysis of vibronic features in IR spectra, for instance, can be used to estimate the EMV coupling constants. icm.edu.pl Theoretical calculations, such as those based on the MNDO quantum-chemical method, complement experimental findings by providing a framework for understanding the interaction between totally symmetric Ag modes and the highest occupied molecular orbital (HOMO). icm.edu.pl

Table 1: Charge-Sensitive C=C Stretching Modes in BEDT-TTF

| Mode | Description | Frequency Relationship with Charge (ρ) |

|---|---|---|

| ν₂ | In-phase C=C stretch | ν₂(ρ) = 1447 + 120(1 - ρ) cm⁻¹ nih.gov |

Nuclear Magnetic Resonance (NMR) Studies of Electronic States and Spin Distributions in Deuterated Bis(ethylenedithio)tetrathiafulvalene Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful local probe of the electronic and magnetic environment around specific atomic nuclei. In deuterated BEDT-TTF systems, ¹³C NMR has been instrumental in elucidating the electronic states and spin distributions. aps.org

Studies on the κ-(BEDT-TTF)₂X family of salts have revealed the presence of strong electron correlations. aps.org For instance, in the superconducting salts where X = Cu(NCS)₂ and Cu[N(CN)₂]Br, an anomalous enhancement in the nuclear spin-lattice relaxation rate (T₁⁻¹) is observed around 50 K, which is indicative of strong antiferromagnetic fluctuations. aps.org In contrast, the insulating salt with X = Cu[N(CN)₂]Cl exhibits a clear antiferromagnetic transition at 26-27 K, confirmed by a divergent peak in (T₁T)⁻¹ and broadening of the NMR line. aps.org The similarity in the temperature dependence of (T₁T)⁻¹ and the line shape above 60 K across these different salts provides strong evidence that the anomalous magnetic behavior in the superconducting compounds is linked to the antiferromagnetic fluctuations present in the insulating counterpart. aps.org

High-resolution solid-state NMR can also be used to experimentally determine the spin density distribution on the BEDT-TTF molecule. aps.org By measuring the Knight shift at different atomic sites, the distribution of the π-electron spin can be mapped. aps.org This information is crucial for understanding the electronic structure and the nature of the ground state, whether it be metallic, insulating, or superconducting. For example, in β''-(BEDT-TTF)₄[(H₃O)Fe(C₂O₄)₃]·C₆H₅Br, ¹³C NMR studies have revealed an antiferromagnetic coupling between the Fe d-spins and the π-electrons of the BEDT-TTF molecules. aps.org

Electron Spin Resonance (ESR) Investigations of Magnetic Properties and Phase Transitions in Deuterated Bis(ethylenedithio)tetrathiafulvalene Salts

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that is highly sensitive to unpaired electron spins, making it an ideal tool for investigating the magnetic properties and phase transitions in BEDT-TTF salts. aps.org

In studies of di[bis(ethylenedithio)tetrathiafulvalene]triiodide, [(BEDT-TTF)₂I₃], ESR has been used to distinguish between its different crystalline phases. aps.orgresearchgate.net The superconducting β-phase exhibits a nearly constant spin susceptibility below 100 K, which is characteristic of a metallic state. aps.orgresearchgate.net In contrast, the α-phase undergoes a metal-insulator transition around 135 K, which is accompanied by a dramatic decrease in the spin susceptibility. aps.orgresearchgate.net

ESR measurements can also provide information about the g-value and the linewidth of the resonance signal, which are sensitive to the local environment of the electron spins and their interactions. The pressure dependence of the ESR signal has been used to study the evolution of the magnetic properties under applied pressure. researchgate.net For instance, in β-(BEDT-TTF)₂I₃, the pressure derivative of the spin susceptibility was found to be moderate and independent of temperature below 300 K. researchgate.net

These investigations are crucial for understanding the interplay between the electronic and magnetic degrees of freedom that govern the rich phase diagrams of these materials, which can include metallic, insulating, superconducting, and magnetically ordered states. tudelft.nlaps.orgresearchgate.netmdpi.com

Muon Spin Rotation/Relaxation/Resonance (μSR) for Probing Magnetism in κ-(Bis(ethylenedithio)tetrathiafulvalene-d8)2X

Muon Spin Rotation/Relaxation/Resonance (μSR) is a highly sensitive local probe of internal magnetic fields and their fluctuations, making it an invaluable technique for studying magnetism and superconductivity in materials like κ-(BEDT-TTF-d8)₂X. aps.orgarxiv.org Implanted muons act as microscopic magnetometers, and their spin polarization evolves in response to the local magnetic environment. aps.org

In the molecular superconductor κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, μSR studies have provided evidence for low-temperature phase separation, where only a fraction of the sample exhibits a superconducting signal. aps.orgarxiv.org The superconducting volume fraction is found to be sensitive to the cooling rate. aps.orgarxiv.org For the superconducting phase, μSR allows for the determination of the magnetic penetration depth (λ), a fundamental parameter of a superconductor. In this material, the in-plane penetration depth was measured to be λ∥ = 0.47(1) μm. aps.orgarxiv.org

Furthermore, μSR is a powerful tool for investigating magnetic fluctuations. In the normal state of κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, the muon spin relaxation rate shows a significant drop above 100 K, indicating changes in the magnetic dynamics. aps.orgarxiv.org The technique is also sensitive to magnetic ordering. In a related BEDT-TTF material, muons were shown to be sensitive to magnetic order within the organic layers. aps.org The ability of μSR to probe both static magnetic order and dynamic fluctuations provides crucial insights into the complex interplay of magnetism and superconductivity in these systems. arxiv.orgnih.gov

Table 2: Key μSR Findings in κ-(BEDT-TTF)₂Cu[N(CN)₂]Br

| Finding | Value/Observation | Reference |

|---|---|---|

| Low-Temperature State | Phase separation with a partial superconducting volume | aps.org, arxiv.org |

| In-Plane Magnetic Penetration Depth (λ∥) | 0.47(1) μm | aps.org, arxiv.org |

| Vortex State | Evidence for vortex decoupling transition above 40 mT | aps.org, arxiv.org |

Terahertz (THz) Spectroscopy for Ultrafast Dynamics and Photoinduced States in Deuterated Bis(ethylenedithio)tetrathiafulvalene Materials

Terahertz (THz) spectroscopy is a non-contact optical technique that probes the low-energy excitations and ultrafast dynamics of charge carriers in materials. osti.govnih.govresearchgate.netosti.gov This technique is particularly well-suited for studying the conductivity and photoinduced states in molecular conductors like deuterated BEDT-TTF materials. udyni.eu

Optical-pump THz-probe (OPTP) spectroscopy allows for the investigation of the transient photoconductivity with sub-picosecond time resolution. osti.govnih.govresearchgate.netosti.gov In this method, an optical pump pulse excites the material, creating mobile charge carriers, and a subsequent THz probe pulse measures the change in the material's conductivity. osti.govnih.govresearchgate.netosti.gov By varying the time delay between the pump and probe pulses, the dynamics of these photo-generated carriers, including their generation, relaxation, and recombination, can be tracked in real-time. udyni.eu

In the context of BEDT-TTF-based materials, THz spectroscopy can provide insights into the nature of the charge carriers and their transport mechanisms. For instance, by analyzing the frequency-dependent complex conductivity obtained from THz measurements, one can distinguish between free-carrier (Drude) response and localized or hopping conductivity. The technique is also sensitive to the formation of energy gaps, such as those associated with charge-density-wave or superconducting transitions.

While specific THz studies on deuterated BEDT-TTF are emerging, the application of this technique to related organic conductors has demonstrated its power in unraveling complex charge dynamics. For example, in quasi-one-dimensional organic ferroelectrics, THz spectroscopy has been used to distinguish between long-range charge order and short-range charge fluctuations. researchgate.net The ability of THz spectroscopy to probe ultrafast phenomena opens up new avenues for understanding and potentially controlling the electronic and magnetic properties of deuterated BEDT-TTF materials on their fundamental timescales.

Theoretical and Computational Approaches to Bis Ethylenedithio Tetrathiafulvalene D8 Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic properties of BEDT-TTF-d8. DFT calculations allow for the optimization of molecular geometries and the analysis of electronic structures, providing a foundational understanding of these complex materials.

Recent studies have employed DFT to explore the physicochemical properties and molecular interactions of related systems. For instance, DFT has been used to analyze the electronic structure of hybrid materials involving metal-organic frameworks and ionic liquids, offering molecular-level insights into host-guest interactions. nih.gov In the context of donor-acceptor systems, DFT calculations have been instrumental in explaining observed electronic properties like electronic absorption, fluorescence emission, and photoinduced intramolecular charge transfer. nih.gov

Geometrical optimizations using DFT can reveal changes in structural parameters upon interaction with other molecules or ions. nih.gov These calculations often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve reliable results for both structural and chiroptical properties. nih.gov The use of polarizable continuum solvation models in DFT calculations allows for the simulation of solvent effects on molecular geometries. nih.gov

Interactive Table: Selected DFT Functionals and Their Applications

| Functional | Application | Reference |

| B3LYP | Optimization of molecular geometries, investigation of chiroptical properties. | nih.gov |

| Various | Analysis of electronic structure in host-guest systems. | nih.gov |

| Not Specified | Explanation of electronic absorption and charge transfer. | nih.gov |

Ab Initio Molecular Orbital Methods for Electronic Phases and Cluster Interactions

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy in describing the electronic phases and intermolecular interactions within BEDT-TTF-d8 salts. dtic.miltaylorandfrancis.com These methods are crucial for understanding the subtle electronic effects that govern the material's properties.

These "first principles" calculations are computationally intensive but offer the most accurate predictions for chemical systems by relying solely on fundamental physical constants. dtic.miltaylorandfrancis.com They are particularly valuable for studying complex systems where electronic structure plays a critical role. dtic.mil The accuracy of ab initio methods can, in principle, be systematically improved, making them a reliable tool for detailed electronic structure analysis. taylorandfrancis.com

The combination of GW approximation with extended dynamical mean-field theory (GW+EDMFT) represents a sophisticated ab initio approach that provides a self-consistent description of correlations and screening without the need for user-defined parameters. aps.org This method has shown promise in accurately predicting the electronic properties of strongly correlated materials. aps.org

Modeling of Electron-Phonon and Electron-Molecular Vibration (e-mv) Coupling

The interaction between electrons and lattice vibrations (phonons), as well as intramolecular vibrations, is a key factor in determining the transport and superconducting properties of molecular conductors like BEDT-TTF-d8.

First-principles methods have been developed to calculate the electron-phonon coupling for specific vibrational modes and points in the Brillouin zone. aps.org These calculations can then be used to compute temperature-dependent charge carrier mobilities. aps.org The coupling of charge to vibronic excitations is fundamental to a range of physical phenomena, including superconductivity and charge transport in molecular solids. aps.org

In the context of BEDT-TTF salts, Raman scattering studies on both protonated and deuterated samples have been used to identify Raman-active molecular vibrations and estimate the electron-molecular vibration (e-mv) coupling constants. capes.gov.br These experimental results, often combined with theoretical calculations, help to quantify the strength of the interaction for different vibrational modes. capes.gov.br Theoretical analyses have shown that while different DFT functionals can lead to variations in calculated Kohn-Sham eigenvalues, the resulting electron-phonon coupling constants can be remarkably similar. nih.gov

Interactive Table: Estimated e-mv Coupling Constants (λ) in κ-(BEDT-TTF)₂Cu(NCS)₂

| Vibrational Mode (cm⁻¹) | Coupling Constant (λ) in b direction | Coupling Constant (λ) in c direction | Reference |

| 502 | 0.23 | 0.30 | capes.gov.br |

| 1474 | 0.14 | 0.17 | capes.gov.br |

Phenomenological and Microscopic Models for Superconductivity and Magnetism

To understand the complex phenomena of superconductivity and magnetism in deuterated BEDT-TTF systems, researchers employ both phenomenological and microscopic models. These models provide a framework for interpreting experimental data and predicting material behavior.

Phenomenological models for type-II superconductors can describe the mixed state by considering both surface screening currents and bulk pinning of magnetic flux in a self-consistent manner. aps.org Such models can be used to simulate magnetization hysteresis loops and extract important material parameters. aps.org

At a more fundamental level, microscopic theories are necessary to explain the origins of the superconducting pairing mechanism and the nature of magnetic ordering. The interplay between electronic correlations, electron-phonon coupling, and the specific crystal structure are all critical components of these microscopic models.

Computational Studies on Charge Transfer, Conformations, and Intermolecular Interactions

Computational studies are essential for elucidating the details of charge transfer, molecular conformations, and the network of intermolecular interactions in assemblies of BEDT-TTF-d8. These factors collectively determine the bulk electronic properties of the material.

Studies on donor-acceptor molecules have utilized computational methods to understand intramolecular charge transfer. nih.govunige.ch These investigations often involve comparing gas-phase optimized structures with solid-state crystal structures to understand the effects of the crystalline environment. unige.ch DFT calculations have been employed to probe the structural features and optical properties of chiral bis(TTF) derivatives, revealing details about intramolecular distances and the arrangement of molecular units. nih.gov

The modeling of electron-phonon coupling is also a significant area of computational research, with first-principles methods being developed to quantify these interactions in organic semiconductors. aps.org These computational approaches provide a molecular-level understanding that complements experimental observations and is crucial for the rational design of new functional materials.

Impact of Isotopic Substitution on the Electronic and Magnetic Phase Diagrams of Bis Ethylenedithio Tetrathiafulvalene Salts

Deuteration as a Fine-Tuning Parameter for Chemical Pressure in Bis(ethylenedithio)tetrathiafulvalene (B1211981) Systems

Isotopic substitution, specifically the replacement of hydrogen with deuterium (B1214612) in the bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecule, serves as a precise method for tuning the electronic properties of its charge-transfer salts. This deuteration effectively acts as a source of "chemical pressure," subtly altering the crystal lattice and, consequently, the electronic and magnetic phase diagrams of these materials. The underlying principle of this effect is the slight difference in the covalent bond length and vibrational modes between C-H and C-D bonds, which translates into modifications of the unit cell volume and intermolecular interactions.

The application of partial deuteration allows for an even finer control over these properties. By selectively deuterating specific hydrogen sites on the BEDT-TTF molecule, researchers can systematically vary the chemical pressure. mdpi.commdpi.com For instance, a notation such as d[n,n] is used to specify the number of deuterium atoms in each of the two ethylene (B1197577) groups of the BEDT-TTF molecule. mdpi.com This technique enables a gradual and controlled approach to the boundaries between different electronic phases, such as the transition from a metallic or superconducting state to a Mott insulating state. mdpi.com The increase in the deuterium substitution rate can incrementally shift a compound like κ-(BEDT-TTF)₂Cu[N(CN)₂]Br towards the Mott boundary. mdpi.com This level of precision is crucial for investigating the physics of strongly correlated electron systems, where subtle changes in parameters can lead to dramatic shifts in material properties.

Distinct Isotope Effects on Superconducting and Magnetic Transitions in Deuterated Bis(ethylenedithio)tetrathiafulvalene Systems

The substitution of hydrogen with deuterium in BEDT-TTF salts has a pronounced and often complex impact on their superconducting and magnetic transition temperatures. A notable phenomenon observed is the "isotope effect," which can manifest in different ways depending on the specific salt. In many conventional superconductors, an increase in isotopic mass leads to a decrease in the superconducting transition temperature (Tc), known as the normal isotope effect. However, in some 10 K-class organic superconductors, an "inverse isotope effect" is observed, where deuteration increases Tc. cambridge.org

Conversely, the fully deuterated salt κ-(d mdpi.commdpi.com-BEDT-TTF)₂Cu[N(CN)₂]Br is situated in the Mott-insulating region and undergoes an antiferromagnetic transition at approximately 15 K. mdpi.com The deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br salt has been reported to exhibit an insulating nature, particularly when cooled rapidly. cambridge.orgelsevierpure.com However, it can still exhibit superconductivity with a Tc of 10 K under slow cooling conditions. mdpi.com The cooling rate itself has a significant effect on both the superconducting transition temperature and the superconducting volume fraction, especially in the deuterated salt. cambridge.org For example, a rapid cooling of the undeuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br can lead to a significant depression of Tc. cambridge.org

The following table summarizes the transition temperatures for hydrogenated and deuterated κ-(BEDT-TTF)₂Cu[N(CN)₂]Br, highlighting the impact of deuteration.

| Compound | Superconducting Transition Temperature (Tc) | Magnetic Transition Temperature (TN) |

| κ-(h₈-BEDT-TTF)₂Cu[N(CN)₂]Br | ~11.6 K | Not applicable |

| κ-(d₈-BEDT-TTF)₂Cu[N(CN)₂]Br | ~10.7 K (depressed Tc) | ~15 K (in insulating state) |

Role of Deuteration in Modulating Electronic Disorder and Quantum Criticality in Bis(ethylenedithio)tetrathiafulvalene-d8 Materials

Deuteration plays a critical role in modulating electronic disorder and tuning the proximity of this compound (BEDT-TTF-d8) materials to a quantum critical point (QCP). A QCP is a point in the phase diagram at absolute zero temperature where a continuous phase transition occurs, driven by quantum fluctuations rather than thermal fluctuations. youtube.comusherbrooke.ca In the context of BEDT-TTF salts, this often relates to the transition between a metallic/superconducting state and a magnetically ordered insulating state. usherbrooke.ca

The substitution of hydrogen with deuterium can shift the system closer to this critical boundary. The subtle structural changes induced by deuteration can be amplified by external conditions like cooling rates. For instance, rapid cooling can introduce disorder in the ethylene groups of the BEDT-TTF molecules, leading to an increase in the unit cell volume. mdpi.com This "negative pressure" effect can push the material across the phase boundary. The interplay between deuteration-induced chemical pressure and cooling-rate-induced disorder allows for a detailed exploration of the phase diagram in the vicinity of the Mott transition.

The proximity to a QCP is often associated with unconventional physical properties, such as non-Fermi-liquid behavior, where the standard model of electrons in metals breaks down. youtube.com By using deuteration to tune the system towards quantum criticality, researchers can investigate these exotic electronic states and their relationship with superconductivity. youtube.comaps.org The enhanced quantum fluctuations near a QCP are believed by some to play a role in the pairing mechanism of unconventional superconductors. youtube.com

Comparative Analysis of Hydrogenated and Deuterated Analogues in Different Anion Systems

The effects of deuteration are not universal across all BEDT-TTF salts but are intricately linked to the specific anion present in the crystal structure. The anion layer plays a crucial role in determining the packing of the BEDT-TTF donor molecules and, consequently, the electronic properties of the material. nih.gov